2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a maleic acid derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate is not well understood. However, it is believed that the compound forms stable complexes with drugs and helps in their targeted delivery to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to have low toxicity and is well tolerated by cells and tissues. It has also been shown to enhance the bioavailability of various drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate in lab experiments is its ability to form stable complexes with drugs. This makes it an ideal carrier for various drugs. However, one of the limitations is that the compound is relatively expensive and may not be easily available.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate. One area of research is in the development of new drug delivery systems using this compound. Another area is in the study of its potential use in cancer treatment. Further research is also needed to understand the mechanism of action of this compound and its effects on various cells and tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. It can be synthesized using various methods and has been extensively studied for its use in drug delivery systems and cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate can be synthesized using various methods. One of the most common methods is the reaction between maleic anhydride and 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting product is then reacted with ethyl chloroacetate and hydroxyethylpiperazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate has been extensively studied for its potential applications in various fields. One of the major areas of research is in drug delivery systems. This compound can be used as a carrier for various drugs due to its ability to form stable complexes with them. It has also been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
15957-73-0 |
---|---|
Molekularformel |
C13H20N2O6 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
4-O-(2-hydroxybutyl) 1-O-[2-(2-oxoimidazolidin-1-yl)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C13H20N2O6/c1-2-10(16)9-21-12(18)4-3-11(17)20-8-7-15-6-5-14-13(15)19/h3-4,10,16H,2,5-9H2,1H3,(H,14,19)/b4-3- |
InChI-Schlüssel |
URNIKBZAMSRPMA-ARJAWSKDSA-N |
Isomerische SMILES |
CCC(COC(=O)/C=C\C(=O)OCCN1CCNC1=O)O |
SMILES |
CCC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Kanonische SMILES |
CCC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Andere CAS-Nummern |
15957-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.